Methyl 9-azido-10-iodooctadecanoate
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Overview
Description
Methyl 9-azido-10-iodooctadecanoate is a chemical compound that belongs to the class of organic azides and iodides It is characterized by the presence of both azido and iodo functional groups attached to a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-azido-10-iodooctadecanoate can be synthesized through the addition of iodine azide to olefinic esters. For example, the addition of iodine azide to methyl oleate or elaidate yields this compound . The reaction typically involves the use of methanolic potassium hydroxide (KOH) as a reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-azido-10-iodooctadecanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Common Reagents and Conditions
Methanolic KOH: Used in the initial synthesis of the compound.
Reducing Agents: Such as LiAlH4 or catalytic hydrogenation for the reduction of the azido group.
Oxidizing Agents: For the oxidation of the compound to form oxo derivatives.
Major Products Formed
9(10)-Oxooctadecanoic Acid: Formed through oxidation reactions.
Primary Amines: Formed through the reduction of the azido group.
Scientific Research Applications
Methyl 9-azido-10-iodooctadecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 9-azido-10-iodooctadecanoate involves its reactivity with various nucleophiles and electrophiles. The azido group can participate in nucleophilic substitution reactions, while the iodo group can undergo elimination reactions. The compound’s reactivity is influenced by the presence of both functional groups, which can lead to the formation of various intermediates and products .
Comparison with Similar Compounds
Similar Compounds
Methyl 10-azido-11-iodoundecanoate: Another compound with similar functional groups but a shorter carbon chain.
Methyl erythro-3-azido-2-iodohexadecanoate: A compound with similar reactivity but different carbon chain length and position of functional groups.
Uniqueness
Methyl 9-azido-10-iodooctadecanoate is unique due to its specific carbon chain length and the position of the azido and iodo groups.
Properties
CAS No. |
92448-12-9 |
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Molecular Formula |
C19H36IN3O2 |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
methyl 9-azido-10-iodooctadecanoate |
InChI |
InChI=1S/C19H36IN3O2/c1-3-4-5-6-8-11-14-17(20)18(22-23-21)15-12-9-7-10-13-16-19(24)25-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
ZPGBKSUFVSQHKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OC)N=[N+]=[N-])I |
Origin of Product |
United States |
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